Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate
Brand Name: Vulcanchem
CAS No.: 70424-96-3
VCID: VC21496981
InChI: InChI=1S/C8H11N3O2S2/c1-10-5(9)4(7(14)15-3)6(12)11(2)8(10)13/h9H2,1-3H3
SMILES: CN1C(=C(C(=O)N(C1=O)C)C(=S)SC)N
Molecular Formula: C8H11N3O2S2
Molecular Weight: 245.3g/mol

Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate

CAS No.: 70424-96-3

Cat. No.: VC21496981

Molecular Formula: C8H11N3O2S2

Molecular Weight: 245.3g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate - 70424-96-3

Specification

CAS No. 70424-96-3
Molecular Formula C8H11N3O2S2
Molecular Weight 245.3g/mol
IUPAC Name methyl 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbodithioate
Standard InChI InChI=1S/C8H11N3O2S2/c1-10-5(9)4(7(14)15-3)6(12)11(2)8(10)13/h9H2,1-3H3
Standard InChI Key MZESBCNFBNEKDE-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)N(C1=O)C)C(=S)SC)N
Canonical SMILES CN1C(=C(C(=O)N(C1=O)C)C(=S)SC)N

Introduction

Structural Characteristics and Identification

Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate is identified by the CAS number 70424-96-3. It has a molecular formula of C8H11N3O2S2 and a molecular weight of approximately 245.3 g/mol. The compound features a pyrimidine ring with several key functional groups:

  • A pyrimidine core structure

  • Amino group at the 6-position

  • Methyl groups at positions 1 and 3

  • Carbonyl groups (dioxo) at positions 2 and 4

  • A carbodithioate group (-CSS-OCH3) at position 5

This structural arrangement creates a compound with potential for various chemical interactions, particularly through the carbodithioate moiety, which differentiates it from other pyrimidine derivatives.

Biological Activity and Applications

Metal Chelation Properties

The carbodithioate moiety (-CSS-OCH3) in this compound is of particular interest due to its potential metal-binding capabilities. Metal chelation is an important property in various biological and chemical applications:

  • Potential interaction with metalloenzymes

  • Possible applications in metal sequestration

  • Potential use in coordination chemistry studies

  • Possible applications in bioinorganic chemistry

These properties could make Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate valuable in research settings focused on metal-ligand interactions.

Comparison with Related Compounds

Structural Analogs

Comparing Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate with structurally related compounds provides insight into its potential properties and applications.

Comparison with Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate

A closely related compound is Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate (CAS: 90008-93-8), which features a sulfonate group instead of carbodithioate. This compound has a molecular formula of C7H11N3O5S and a molecular weight of approximately 249.25 g/mol .

CompoundMolecular FormulaMolecular WeightKey Functional Group
Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioateC8H11N3O2S2245.3 g/molCarbodithioate
Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonateC7H11N3O5S249.25 g/molSulfonate

The key difference between these compounds is the replacement of the carbodithioate group (-CSS-OCH3) with a sulfonate group (-SO3-OCH3). This structural difference likely results in distinct chemical behaviors and biological activities .

Comparison with 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde

Another structurally related compound is 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde (CAS: 181465-38-3), which contains a carbothioaldehyde group (-CHS) instead of a carbodithioate group. This compound has a molecular formula of C7H9N3O2S and a molecular weight of 199.23 g/mol .

CompoundMolecular FormulaMolecular WeightKey Functional Group
Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioateC8H11N3O2S2245.3 g/molCarbodithioate
6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehydeC7H9N3O2S199.23 g/molCarbothioaldehyde

The carbothioaldehyde group may confer different reactivity profiles compared to the carbodithioate group, potentially affecting both chemical behavior and biological activity .

Comparison with 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

The base structure of these compounds, 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 6642-31-5), lacks any substitution at the 5-position. This compound has a molecular formula of C6H9N3O2 and a molecular weight of 155.15 g/mol .

CompoundMolecular FormulaMolecular WeightSubstituent at Position 5
Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioateC8H11N3O2S2245.3 g/molCarbodithioate
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneC6H9N3O2155.15 g/molNone

The absence of a substituent at position 5 in 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione likely results in different chemical reactivity and biological properties compared to its 5-substituted derivatives .

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